molecular formula C15H8Cl4N4OS B3924696 1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3924696
M. Wt: 434.1 g/mol
InChI Key: WTSDDKHOAGUVMS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a urea linkage between two dichlorophenyl groups and a thiadiazole ring, making it an interesting subject for research in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2,4-dichlorophenyl isocyanate with 5-(3,4-dichlorophenyl)-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)urea
  • 1-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea
  • 1-(2,4-Dichlorophenyl)-3-(2,4-dichlorophenyl)urea

Uniqueness

1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl4N4OS/c16-8-2-4-12(11(19)6-8)20-14(24)21-15-23-22-13(25-15)7-1-3-9(17)10(18)5-7/h1-6H,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSDDKHOAGUVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
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1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
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1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
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1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
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1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
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1-(2,4-Dichlorophenyl)-3-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea

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